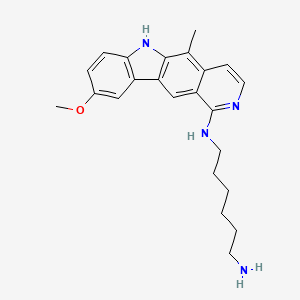
1,6-Hexanediamine, N-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Hexanediamine, N-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- is a complex organic compound that features a hexanediamine backbone with a substituted pyridocarbazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Hexanediamine, N-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- typically involves multiple steps, starting with the preparation of the pyridocarbazole core. This core can be synthesized through a series of condensation reactions involving appropriate starting materials such as 2-acetyl-5-methoxy-1-phenylsulphonylindole . The final step involves the coupling of the pyridocarbazole core with 1,6-hexanediamine under specific reaction conditions, often using catalysts like Raney nickel .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Hexanediamine, N-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a catalyst like palladium (Pd) or platinum (Pt).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alkanes or alcohols.
Applications De Recherche Scientifique
1,6-Hexanediamine, N-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the production of polymers and as a cross-linking agent in epoxy resins.
Mécanisme D'action
The mechanism of action of 1,6-Hexanediamine, N-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- involves its interaction with specific molecular targets. The pyridocarbazole moiety can intercalate into DNA, disrupting its function and leading to cell death. This makes it a potential candidate for anticancer therapies. Additionally, the hexanediamine backbone can interact with proteins, affecting their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexamethylenediamine: A simpler diamine with a hexamethylene backbone, used primarily in the production of nylon 66.
N,N,N’,N’-Tetramethyl-1,6-hexanediamine: A derivative of hexanediamine with additional methyl groups, used in various chemical syntheses.
Uniqueness
1,6-Hexanediamine, N-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- is unique due to its complex structure, which combines a hexanediamine backbone with a substituted pyridocarbazole moiety. This structural complexity gives it unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
74861-71-5 |
|---|---|
Formule moléculaire |
C23H28N4O |
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
N'-(9-methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)hexane-1,6-diamine |
InChI |
InChI=1S/C23H28N4O/c1-15-17-9-12-26-23(25-11-6-4-3-5-10-24)20(17)14-19-18-13-16(28-2)7-8-21(18)27-22(15)19/h7-9,12-14,27H,3-6,10-11,24H2,1-2H3,(H,25,26) |
Clé InChI |
DXDMBTKHMAUUTM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CN=C(C2=CC3=C1NC4=C3C=C(C=C4)OC)NCCCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















